molecular formula C8H8Cl2OS B1452202 1-Chloro-4-(2-chloroethanesulfinyl)benzene CAS No. 1170637-69-0

1-Chloro-4-(2-chloroethanesulfinyl)benzene

Cat. No. B1452202
CAS RN: 1170637-69-0
M. Wt: 223.12 g/mol
InChI Key: ABPUJGQRGDWCBZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for 1-Chloro-4-(2-chloroethanesulfinyl)benzene is 1S/C8H8Cl2OS/c9-5-6-12(11)8-3-1-7(10)2-4-8/h1-4H,5-6H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Chloro-4-(2-chloroethanesulfinyl)benzene are not fully detailed in the available resources. It has a molecular weight of 223.12 g/mol. More specific properties like boiling point, melting point, and solubility are not provided in the available resources.

Scientific Research Applications

Environmental Fate and Remediation Strategies of Chlorobenzenes

Chlorobenzenes (CBs), including compounds structurally related to 1-Chloro-4-(2-chloroethanesulfinyl)benzene, are recognized for their environmental persistence and toxicity. They pose significant risks due to their potential for accumulation in various environmental compartments, such as soil, water, and air. Research by Brahushi et al. (2017) highlights the environmental fate of CBs, emphasizing the importance of understanding their behavior in soil to develop effective remediation strategies. The study underscores the role of dechlorination in mitigating the environmental impact of highly chlorinated benzenes, particularly through microbial degradation. Techniques that combine dechlorination with biodegradation or biomineralization offer promising avenues for soil remediation, potentially applicable to compounds like 1-Chloro-4-(2-chloroethanesulfinyl)benzene. Furthermore, the use of soil amendments for immobilizing CBs presents a method to reduce their bioavailability and environmental risk Brahushi et al., 2017.

Supramolecular Chemistry and Polymer Processing

The structural and chemical properties of chlorobenzenes and related compounds have made them subjects of interest in supramolecular chemistry and polymer processing. Cantekin et al. (2012) review the versatility of benzene-1,3,5-tricarboxamides (BTAs), compounds with a relevance to chlorobenzenes like 1-Chloro-4-(2-chloroethanesulfinyl)benzene. BTAs exemplify how simple structures, when understood in the context of their supramolecular self-assembly behavior, can be leveraged in applications ranging from nanotechnology to biomedical fields. This insight into BTAs' self-assembly into nanometer-sized structures stabilized by hydrogen bonding reveals potential applications for related chlorobenzenes in creating advanced materials and enhancing polymer processing techniques Cantekin et al., 2012.

Biodegradation of Organic Pollutants

Chlorobenzenes' biodegradation is a critical area of research for addressing environmental contamination. Haritash and Kaushik (2009) provide a comprehensive review of the biodegradation aspects of polycyclic aromatic hydrocarbons (PAHs) and chlorobenzenes. This review highlights microbial degradation as a primary process for eliminating these pollutants from the environment. The effectiveness of biodegradation depends on numerous factors, including the presence of adapted or specialized microorganisms and the chemical structure of the pollutants. Such insights are vital for developing bioremediation strategies for compounds like 1-Chloro-4-(2-chloroethanesulfinyl)benzene, enhancing their microbial degradation in contaminated sites Haritash & Kaushik, 2009.

Mechanism of Action

The mechanism of action of 1-Chloro-4-(2-chloroethanesulfinyl)benzene is not specified in the available resources. Its mechanism of action would depend on its application in various fields of research and industry.

Safety and Hazards

Specific safety and hazard information for 1-Chloro-4-(2-chloroethanesulfinyl)benzene is not provided in the available resources. It is always recommended to handle chemical compounds with appropriate safety measures, including the use of personal protective equipment and working in a well-ventilated area .

properties

IUPAC Name

1-chloro-4-(2-chloroethylsulfinyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2OS/c9-5-6-12(11)8-3-1-7(10)2-4-8/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABPUJGQRGDWCBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)CCCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-4-(2-chloroethanesulfinyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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